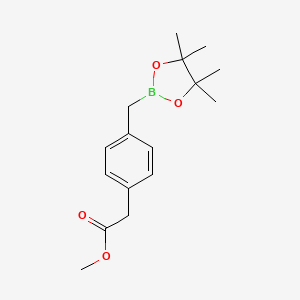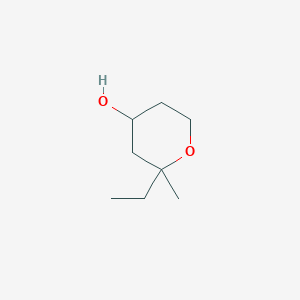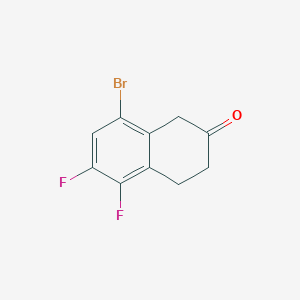
1-(Cinnolin-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cinnolin-8-yl)ethanone is an organic compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-8-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory-scale methods, with optimizations for yield and purity. Large-scale production would involve careful control of reaction conditions and purification processes to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cinnolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(Cinnolin-8-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-(Cinnolin-8-yl)ethanone and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1-(Quinolin-8-yl)ethanone: Similar in structure but with a quinoline ring instead of a cinnoline ring.
1-(Isoquinolin-8-yl)ethanone: Contains an isoquinoline ring, differing in the position of the nitrogen atom.
Uniqueness: 1-(Cinnolin-8-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its derivatives may exhibit different reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-cinnolin-8-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-6-11-12-10(8)9/h2-6H,1H3 |
Clave InChI |
BLMIRQSAPIQWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1N=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)

![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)



![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)




![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)


